2-Isobutylbenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6797-50-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZORIKMFUXMCILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutylbenzoxazole and Its Analogues
Classical Approaches to Benzoxazole (B165842) Ring Formation
The traditional synthesis of 2-substituted benzoxazoles, including the isobutyl variant, has long relied on robust and well-established condensation and cyclization reactions. These methods typically involve the reaction of an o-aminophenol with a carboxylic acid or its derivative, followed by ring closure.
Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives
The most fundamental approach to constructing the 2-isobutylbenzoxazole skeleton is the direct condensation of o-aminophenol with isovaleric acid (3-methylbutanoic acid) or one of its more reactive derivatives, such as an acyl chloride or anhydride (B1165640). mdpi.comijpbs.com This initial acylation step forms an N-(2-hydroxyphenyl)isovaleramide intermediate. The reaction of o-aminophenol with a suitable carboxylic acid, like 4-methylsalicylic acid, is a known pathway to producing substituted benzoxazoles. ijpbs.com The choice of the carboxylic acid derivative and the reaction conditions are critical in determining the efficiency of this initial condensation step.
Cyclodehydration Reactions in the Presence of Activating Agents
Following the initial acylation, the resulting o-hydroxy amide intermediate undergoes an intramolecular cyclodehydration to form the final benzoxazole ring. This crucial ring-closing step often requires harsh conditions or the use of a strong dehydrating agent to facilitate the elimination of a water molecule. core.ac.uk
Polyphosphoric acid (PPA) is a widely employed and powerful activating agent for this transformation. ccsenet.orgunishivaji.ac.in It serves as both a catalyst and a solvent, promoting the cyclization at elevated temperatures. ijpbs.comccsenet.org For instance, the synthesis of 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole is achieved by reacting 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in PPA at 150°C. ijpbs.com The high viscosity of PPA often necessitates high reaction temperatures (above 60°C) to ensure effective stirring and mixing. ccsenet.org Other acidic reagents have also been utilized to effect this cyclization, though PPA remains a common choice due to its strong dehydrating properties and its ability to dissolve organic reactants. ccsenet.orgsciencemadness.org
Table 1: Classical Synthesis of Benzoxazole Derivatives This table summarizes representative conditions for classical benzoxazole synthesis.
| Starting Materials | Activating Agent/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), High Temperature | 2-Substituted Benzoxazole | ijpbs.com |
| o-Hydroxyarylidene anilines | KMnO₄/HOAc | 1,3-Benzoxazoles | ijpbs.com |
| 2,4-Diaminophenol, 4-Methylsalicylic acid | PPA, 150°C | Substituted Benzoxazole | ijpbs.com |
Modern Synthetic Strategies for this compound Synthesis
In recent years, synthetic chemists have focused on developing more efficient, milder, and environmentally benign methods for benzoxazole synthesis. sioc-journal.cn These modern strategies often employ transition metal catalysis and alternative energy sources to overcome the limitations of classical approaches.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic systems. sioc-journal.cn Catalysts based on iron, copper, and palladium have been successfully applied to the synthesis of 2-substituted benzoxazoles. ijpbs.comacs.orgacs.org These methods often proceed through different mechanistic pathways than classical condensations, such as C-H bond activation or oxidative coupling.
For example, iron-catalyzed reactions have been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, proceeding through a cascade of oxidation, reduction, condensation, and dehydrogenation steps. acs.orgacs.org While direct examples for this compound are less common, the underlying principles can be adapted. Copper-catalyzed protocols are also prevalent, facilitating the coupling of o-aminophenols with various partners, including aldehydes, to yield benzoxazoles. ijpbs.com Palladium catalysts are effective in aminocarbonylation reactions to produce benzoxazole derivatives. ijpbs.com
Table 2: Examples of Transition Metal-Catalyzed Benzoxazole Synthesis This table highlights different metal catalysts and their application in benzoxazole formation.
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Iron Catalyst | Hydrogen Transfer Cascade | o-Nitrophenols, Benzylic Alcohols | 2-Arylbenzoxazoles | acs.orgacs.org |
| Copper Iodide | Condensation/Cyclization | o-Aminophenols, β-Diketones | 2-Methylbenzoxazole | ijpbs.com |
| Palladium Catalyst | Aminocarbonylation | o-Aminophenol, Bromovinyl derivative | 2-Styrylbenzoxazole | ijpbs.com |
| Ruthenium Catalyst | Acceptorless Dehydrogenative Coupling | o-Aminophenol, Primary Alcohols | 2-Phenylbenzoxazole | ijpbs.com |
Green Chemistry Approaches to Benzoxazole Formation
The principles of green chemistry have driven the development of more sustainable synthetic routes. sioc-journal.cn These approaches focus on minimizing waste, avoiding hazardous reagents, and using environmentally friendly solvents like water. sioc-journal.cnscispace.com
One green method involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on iron oxide nanoparticles as a recyclable catalyst for the reaction between o-aminophenols and aldehydes under solvent-free conditions. nih.govresearchgate.net This method is notable for producing water as the only byproduct. nih.gov Other green strategies include catalyst-free syntheses and reactions conducted in water, which significantly reduce the environmental impact compared to traditional methods that use volatile organic solvents and strong acids. sioc-journal.cn
Microwave-Assisted and Ultrasonic-Assisted Synthesis
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles. mdpi.comresearchgate.net These techniques often lead to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.comjmcs.org.mx
Microwave-assisted organic synthesis (MAOS) has been successfully used for the rapid synthesis of various benzoxazole derivatives. mdpi.com The direct and efficient heating provided by microwaves can accelerate the classical condensation and cyclodehydration steps, often under solvent-free conditions. researchgate.net Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, enhancing mass transfer and accelerating reaction rates. nih.govresearchgate.net For instance, the synthesis of 2-substituted benzoxazoles via a coupling/cyclization reaction has been achieved in as little as 30 minutes with high yields using sonication. nih.govresearchgate.net These energy-efficient methods represent a significant advancement in the sustainable production of this compound and its analogues. nih.govrsc.org
Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis This table illustrates the advantages of microwave and ultrasonic assistance in benzoxazole synthesis.
| Method | Typical Reaction Time | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours to days | High temperature, often with strong acids | Well-established | ijpbs.com |
| Microwave-Assisted | Minutes | Solvent-free or minimal solvent | Rapid, high yields, high purity | mdpi.comjmcs.org.mx |
| Ultrasonic-Assisted | 30 minutes | Solvent-free, mild temperature (70°C) | Fast, high yields, recyclable catalyst | nih.govresearchgate.net |
Flow Chemistry Techniques for Scalable Production
The transition from traditional batch chemistry to continuous flow manufacturing offers significant advantages for the synthesis of benzoxazoles, including improved safety, scalability, and process control. cam.ac.ukwuxiapptec.com Flow chemistry minimizes the risks associated with exothermic reactions and the handling of unstable intermediates by maintaining small reaction volumes at any given time. cam.ac.ukacs.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and purity. wuxiapptec.com
A notable approach involves the transformation of N-acyl anilines into benzoxazoles within a continuous flow reactor. cam.ac.uknih.gov This process can proceed through base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form a lithiated benzoxazole intermediate. An in-line electrophilic quench then yields the substituted benzoxazole. cam.ac.ukacs.orgnih.gov The use of continuous flow technology is particularly beneficial for managing unstable intermediates, as it minimizes their hold-up time and reduces the formation of byproducts. cam.ac.ukacs.orgnih.gov
The superiority of continuous flow technology is also evident in its environmental profile. Studies have shown that flow chemistry processes can significantly reduce carbon emissions, energy consumption, and solvent load compared to traditional batch methods. rsc.org The use of heterogeneous catalysts and environmentally benign solvents like cyclopentylmethyl ether in a flow setup further enhances the sustainability of benzoxazole synthesis. rsc.org
Derivatization and Functionalization Strategies for this compound
The functionalization of the this compound scaffold can be approached through various chemical strategies, targeting either the benzoxazole ring or the isobutyl side chain. These modifications are crucial for tuning the molecule's physicochemical and biological properties.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the benzoxazole system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. Nitration of benzoxazoles, for example, typically occurs at the C6-position when carried out with a mixture of sulfuric acid and nitric acid. globalresearchonline.net Similarly, halogenation can be achieved, and the presence of an electron-withdrawing group can influence the regioselectivity of the reaction. globalresearchonline.netresearchgate.net
The general reactivity of the benzoxazole ring in electrophilic aromatic substitution requires activating, electron-donating groups to be present for the reaction to proceed efficiently at the C5 position. wikipedia.org
Nucleophilic Substitution at the Benzoxazole Ring
Nucleophilic substitution on the benzoxazole ring is less common than electrophilic substitution due to the electron-rich nature of the aromatic system. However, substitution can be achieved if a suitable leaving group is present, particularly at the C2 position. wikipedia.org For instance, the Chichibabin reaction, which involves the amination of heterocyclic compounds, can introduce an amino group. globalresearchonline.net
Another strategy involves the use of a benzyne (B1209423) intermediate. masterorganicchemistry.com This highly reactive species can be generated from an aryl halide in the presence of a strong base, and subsequent reaction with a nucleophile can lead to substitution. masterorganicchemistry.com Additionally, certain fused benzoxazole systems can undergo nucleophilic ring-opening reactions, providing a route to 2-substituted derivatives. nih.gov
Side-Chain Modifications of the Isobutyl Group
The isobutyl side chain of this compound offers a site for various chemical modifications. researchgate.net These transformations can introduce new functional groups, altering the molecule's properties. Derivatization techniques such as acylation or silylation can be employed to modify hydroxyl or amino groups that might be introduced onto the side chain. jfda-online.comsigmaaldrich.comresearchgate.net
For example, a hydroxyl group could be introduced via oxidation, and this alcohol could then be a handle for further reactions. The specific conditions for these reactions would need to be optimized to ensure selectivity for the side chain over the benzoxazole ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzoxazole core. core.ac.uk These reactions typically require the presence of a halide on the aromatic ring, which can be introduced via electrophilic halogenation. The resulting halobenzoxazole can then be coupled with a variety of partners.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halobenzoxazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. core.ac.uk
Sonogashira Coupling: This reaction couples a halobenzoxazole with a terminal alkyne using a palladium catalyst and a copper co-catalyst, leading to the formation of an alkynylated benzoxazole. flinders.edu.au
Heck Reaction: In the Heck reaction, a halobenzoxazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond. core.ac.uk
Direct C-H arylation of the benzoxazole ring at the C2-position with aryl halides or their equivalents is also a viable strategy, offering a more atom-economical approach to 2-arylbenzoxazoles. researchgate.netresearchgate.net
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on benzoxazole systems.
| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | Halobenzoxazole, Arylboronic acid | Pd(0) catalyst, Base | Aryl-substituted benzoxazole | core.ac.uk |
| Sonogashira | Halobenzoxazole, Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzoxazole | flinders.edu.au |
| Heck | Halobenzoxazole, Alkene | Pd(0) catalyst, Base | Alkenyl-substituted benzoxazole | core.ac.uk |
| C-H Arylation | Benzoxazole, Aryl halide | Pd catalyst, Ligand, Base | 2-Arylbenzoxazole | researchgate.netresearchgate.net |
Chemo- and Regioselective Functionalization Approaches
Achieving chemo- and regioselectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound. The choice of reagents and reaction conditions determines whether the reaction occurs on the benzene ring, the oxazole (B20620) moiety, or the isobutyl side chain.
For instance, ortho-selective metalation of the aryl ring can be challenging due to the acidity of the heterocycle. However, the use of sterically hindered metal-amide bases can achieve highly regioselective ortho-magnesiation of aryl azoles, which can then be trapped with an electrophile. nih.gov
The functionalization of the isobutyl side chain can be achieved using reactions that are specific to alkyl groups, such as free-radical halogenation, although controlling the position of halogenation can be difficult. Alternatively, the introduction of a directing group could facilitate regioselective C-H activation of the side chain.
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
While the total synthesis of large, complex natural products featuring a this compound core is not extensively documented in scientific literature, the principles of organic synthesis allow for the construction of elaborate molecules containing this moiety. The synthesis of such molecules often relies on the strategic assembly of the benzoxazole ring system at a key stage of the synthetic route.
A representative example of the construction of a complex molecule bearing a 2-substituted benzoxazole is the synthesis of bioactive derivatives. These syntheses showcase methods that are directly applicable to the creation of molecules incorporating the this compound unit.
One notable approach involves the condensation of an appropriately substituted 2-aminophenol (B121084) with a carboxylic acid derivative. For the specific case of a complex molecule containing this compound, the synthesis would conceptually involve the coupling of a substituted 2-aminophenol with isovaleric acid or one of its activated forms (e.g., acyl chloride, ester).
Illustrative Synthetic Approach:
The total synthesis of a hypothetical complex molecule, for instance, a biologically active agent, could involve the following key steps:
Synthesis of a Substituted 2-Aminophenol Intermediate: The synthesis would commence with a readily available starting material, which is elaborated through a series of reactions to introduce necessary functional groups and stereocenters, ultimately leading to a complex, substituted 2-aminophenol. This part of the synthesis would be highly dependent on the specific target molecule.
Formation of the this compound Moiety: The crucial step for incorporating the this compound unit is the condensation of the advanced 2-aminophenol intermediate with an isovaleryl derivative. A variety of reagents and conditions can be employed for this transformation. For instance, the reaction can be promoted by dehydrating agents such as polyphosphoric acid (PPA) or through the use of coupling agents common in peptide synthesis.
A general scheme for this key transformation is presented below:
Research Findings on Analogous Syntheses:
Studies on the synthesis of various 2-substituted benzoxazoles provide a solid foundation for this approach. For example, research has demonstrated the effective synthesis of 2-aryl and 2-alkyl benzoxazoles through the condensation of 2-aminophenols with corresponding aldehydes or carboxylic acids under various catalytic conditions. researchgate.netmdpi.comcore.ac.uk These methods are often high-yielding and tolerate a wide range of functional groups, which is a critical consideration in the context of a complex molecule total synthesis.
For instance, the use of metal-free, imidazolium chloride as a promoter has been reported for the synthesis of 2-substituted benzoxazoles. researchgate.net Another efficient method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide, which then readily condenses with a 2-aminophenol. mdpi.com These methodologies offer mild reaction conditions and broad substrate scope, making them suitable for late-stage functionalization in a total synthesis campaign.
The synthesis of a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles has also been reported, showcasing the versatility of building upon the 2-position of the benzoxazole ring. nih.gov Although not a direct synthesis of the 2-isobutyl derivative, the synthetic strategies employed could be adapted.
The table below summarizes key intermediates and reagents that would be pertinent to the synthesis of complex molecules containing the this compound moiety, based on established synthetic methodologies for analogous structures.
| Compound/Reagent Name | Role in Synthesis |
| Substituted 2-Aminophenol | Key building block containing the pre-installed complexity of the target molecule. |
| Isovaleric acid | Source of the isobutyl group for the 2-position of the benzoxazole ring. |
| Isovaleryl chloride | Activated form of isovaleric acid for efficient acylation of the 2-aminophenol. |
| Polyphosphoric acid (PPA) | A common dehydrating agent and catalyst for the cyclization to form the oxazole ring. |
| Triflic anhydride (Tf₂O) | Used to activate amides for condensation with 2-aminophenols. mdpi.com |
| Imidazolium chloride | A metal-free promoter for the synthesis of 2-substituted benzoxazoles. researchgate.net |
Advanced Spectroscopic Characterization and Elucidation of 2 Isobutylbenzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map of 2-Isobutylbenzoxazole can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoxazole (B165842) ring and the isobutyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the benzoxazole moiety typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. mdpi.commedcraveonline.com These protons would likely appear as a complex multiplet, reflecting the coupling between adjacent protons on the benzene (B151609) ring.
The protons of the isobutyl group will appear in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the benzoxazole ring are expected to resonate at a higher chemical shift compared to the other isobutyl protons due to the electron-withdrawing nature of the heterocyclic ring. The methine proton (CH) will appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The two methyl groups (CH₃) of the isobutyl moiety are diastereotopic and may exhibit slightly different chemical shifts, appearing as doublets due to coupling with the methine proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons (4H) | 7.20 - 7.80 | Multiplet | - |
| -CH₂- (2H) | ~2.90 | Doublet | ~7.0 |
| -CH- (1H) | ~2.20 | Multiplet | ~6.8 |
| -CH₃ (6H) | ~1.00 | Doublet | ~6.6 |
Note: These are predicted values based on known data for similar 2-substituted benzoxazoles and general principles of NMR spectroscopy. Actual experimental values may vary. mdpi.commdpi.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the benzoxazole ring are expected to appear in the downfield region (δ 110-165 ppm). mdpi.commedcraveonline.com The quaternary carbon at the C2 position, attached to the isobutyl group and the heteroatoms, would have a characteristic chemical shift.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information, combined with the direct ¹³C spectrum, allows for the unambiguous assignment of each carbon signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C2 (Benzoxazole) | ~167 | Quaternary (absent) |
| Aromatic Carbons | 110 - 151 | CH / Quaternary |
| -CH₂- | ~35 | Negative |
| -CH- | ~28 | Positive |
| -CH₃ | ~22 | Positive |
Note: These are predicted values based on known data for similar 2-substituted benzoxazoles and general principles of NMR spectroscopy. Actual experimental values may vary. mdpi.commedcraveonline.comchemguide.co.uk
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive structural assignments. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the coupled protons within the isobutyl group (e.g., between the CH₂ and CH protons, and between the CH and CH₃ protons). It would also reveal the coupling network among the aromatic protons on the benzoxazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org Each cross-peak in an HSQC spectrum connects a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups in the isobutyl chain and the aromatic CH groups of the benzoxazole core.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for identifying connectivity across quaternary carbons. For instance, correlations would be expected between the methylene protons of the isobutyl group and the C2 carbon of the benzoxazole ring, confirming the attachment of the substituent. Correlations between the aromatic protons and various carbons in the benzoxazole ring would help in assigning their specific positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. princeton.edu NOESY can be used to determine the three-dimensional structure and conformation of the molecule. For this compound, NOESY could show correlations between the methylene protons of the isobutyl group and the protons on the benzene ring at the 7-position, providing information about the preferred orientation of the isobutyl substituent relative to the benzoxazole plane.
Variable Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes such as conformational changes and restricted bond rotations. acs.orgnih.gov In some substituted benzoxazoles, rotation around the bond connecting the substituent to the heterocyclic ring can be hindered, leading to the existence of different rotamers at low temperatures. acs.orgnih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the determination of the energy barrier for this process. For this compound, VT-NMR could be employed to study the rotational dynamics of the isobutyl group.
Solid-State NMR (ssNMR): While solution NMR provides information about molecules in the liquid state, solid-state NMR gives insights into the structure and dynamics in the solid phase. researchgate.netresearchgate.net This technique is particularly useful for studying crystalline or amorphous solids. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could be used to obtain high-resolution spectra in the solid state. researchgate.net These spectra can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions that are not observable in solution. google.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of the benzoxazole ring system and the aliphatic isobutyl group. pressbooks.pub
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. nih.gov
Aliphatic C-H Stretching: The C-H stretching vibrations of the isobutyl group (CH₃ and CH₂) will be observed in the 2960-2850 cm⁻¹ region. studymind.co.uk
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the oxazole (B20620) ring is a key characteristic band and is expected to appear in the range of 1680-1620 cm⁻¹. researchgate.net
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region. nih.gov
C-O-C Stretching: The asymmetric stretching of the C-O-C ether linkage within the oxazole ring is expected to produce a strong absorption band in the 1280-1200 cm⁻¹ region. vscht.cz
C-H Bending: The bending vibrations of the C-H bonds of the isobutyl group will appear in the 1470-1365 cm⁻¹ range. libretexts.org
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region. libretexts.org
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| C=N Stretch (Oxazole) | 1680 - 1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aliphatic C-H Bend | 1470 - 1365 | Medium |
| C-O-C Stretch (Oxazole) | 1280 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary. nih.govresearchgate.netcabidigitallibrary.org
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy for analyzing the vibrational modes of this compound. The technique is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system, providing a detailed fingerprint of the molecule's structure. The Raman spectrum is characterized by distinct peaks corresponding to specific vibrational motions within the molecule.
The primary vibrational modes observed in the Raman spectrum of this compound are associated with the stretching and deformation of the benzoxazole ring and the attached isobutyl group. The benzoxazole ring gives rise to several characteristic bands. The C=N stretching vibration typically appears as a strong band in the 1610-1630 cm⁻¹ region. Aromatic C-C stretching vibrations within the benzene ring portion of the benzoxazole system produce a series of bands, most notably in the 1400-1600 cm⁻¹ range. The C-O-C stretching vibration of the oxazole ring is also observable, usually in the 1000-1250 cm⁻¹ region.
The isobutyl group contributes its own set of characteristic Raman signals. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are prominent in the high-frequency region of the spectrum, typically between 2850 and 3000 cm⁻¹. Additionally, C-H bending and rocking vibrations of the isobutyl group can be observed at lower frequencies.
Hypothetical Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~2960 | Asymmetric CH₃ stretching (isobutyl) | Strong |
| ~2925 | CH₂ stretching (isobutyl) | Medium |
| ~2870 | Symmetric CH₃ stretching (isobutyl) | Strong |
| ~1620 | C=N stretching (benzoxazole ring) | Strong |
| ~1580 | Aromatic C-C stretching | Medium |
| ~1450 | CH₂/CH₃ bending (isobutyl) | Medium |
| ~1240 | C-O-C stretching (oxazole ring) | Weak |
| ~1010 | Benzene ring breathing mode | Strong |
Note: This data is hypothetical and based on characteristic frequencies of similar functional groups.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophores
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily determined by the benzoxazole moiety, which acts as the principal chromophore. yukiozaki.comshu.ac.uk The π-electron system of the fused benzene and oxazole rings is responsible for the absorption of UV radiation, leading to electronic transitions between different molecular orbitals. libretexts.orglibretexts.org
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.orgwikipedia.org For benzoxazole derivatives, these transitions are generally observed in the range of 230-280 nm.
The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom of the oxazole ring) to an antibonding π* orbital. These transitions are generally of lower intensity (smaller ε) and appear at longer wavelengths compared to the π → π* transitions. libretexts.orgwikipedia.org The specific absorption maxima (λmax) can be influenced by the solvent polarity. wikipedia.org
Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~245 | ~12,000 | π → π |
| ~275 | ~5,000 | π → π |
| ~310 | ~300 | n → π* |
Note: This data is predicted based on the analysis of similar benzoxazole structures.
Fluorescence and Phosphorescence Spectroscopy: Luminescent Properties and Environmental Effects
Benzoxazole derivatives are known for their fluorescent properties, and this compound is expected to exhibit fluorescence upon excitation at an appropriate wavelength. libretexts.orgpreprints.org Fluorescence arises from the radiative decay of an electron from the lowest singlet excited state (S₁) to the singlet ground state (S₀). libretexts.orglibretexts.org The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.
The fluorescence spectrum of this compound would likely show a broad emission band with a maximum in the near-UV or blue region of the visible spectrum. The quantum yield and the precise emission maximum can be sensitive to the solvent environment. libretexts.org
Phosphorescence, the radiative decay from an excited triplet state (T₁) to the ground state (S₀), is generally less common for organic molecules in fluid solution at room temperature due to competing non-radiative decay processes. libretexts.orglibretexts.org However, phosphorescence might be observable for this compound under specific conditions, such as at low temperatures in a rigid matrix (e.g., a frozen solvent) or in the presence of heavy atoms, which can enhance intersystem crossing from the singlet to the triplet state. libretexts.orgedinst.com
Hypothetical Luminescence Data for this compound
| Parameter | Value | Conditions |
| Fluorescence Emission λmax | ~350 nm | In ethanol, Excitation at 275 nm |
| Phosphorescence Emission λmax | ~450 nm | In frozen ethanol at 77 K |
Note: This data is hypothetical and based on the expected luminescent behavior of benzoxazole compounds.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. edinst.com For this compound, with the chemical formula C₁₁H₁₃NO, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).
The ability of HRMS to provide an exact mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds that may have the same nominal mass. edinst.com
Calculated Exact Mass for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₁H₁₃NO]⁺˙ | 175.0997 |
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion, typically the molecular ion ([M]⁺˙). libretexts.org The fragmentation of this compound upon electron ionization would proceed through several characteristic pathways, revealing the connectivity of the atoms within the molecule.
A primary fragmentation event is often the cleavage of the bond between the isobutyl group and the benzoxazole ring. This can lead to the formation of a stable benzoxazolium cation. Another significant fragmentation pathway involves the loss of a neutral molecule, such as an alkene, from the isobutyl side chain through a rearrangement process.
Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 175.10 | 132.05 | C₃H₇• (propyl radical) | Benzoxazolyl-CH₂⁺ |
| 175.10 | 118.05 | C₄H₉• (isobutyl radical) | Benzoxazolium cation |
| 175.10 | 119.06 | C₄H₈ (isobutene) | Protonated benzoxazole |
Note: The fragmentation pathways and m/z values are proposed based on established principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical method for assessing the purity of volatile and semi-volatile compounds such as this compound. wikipedia.org This powerful technique combines two analytical processes: gas chromatography, which separates the components of a mixture in time, and mass spectrometry, which provides structural information by breaking down molecules into ionized fragments and sorting them by their mass-to-charge ratio. scioninstruments.com The combination allows for a highly specific test that can positively identify and quantify the main compound and any impurities present. wikipedia.org
In a typical analysis of a this compound sample, the liquid is injected into the GC system, where it is vaporized at a high temperature. innovatechlabs.com A carrier gas, usually an inert gas like helium, transports the vaporized sample through a long, thin capillary column. nih.gov The separation of components is achieved based on their boiling points and their interactions with the stationary phase coating the inside of the column. scioninstruments.com As each separated component exits the column, it enters the mass spectrometer. There, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into characteristic, predictable fragments. savemyexams.com A detector measures the mass-to-charge ratio (m/z) of these fragments, generating a mass spectrum that serves as a molecular "fingerprint."
The purity of this compound is determined by analyzing the resulting gas chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. By integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks, the percentage purity can be calculated. For instance, purity assessments of commercial standards have demonstrated that this method can reliably quantify the main component and detect minor impurities. nih.gov
The mass spectrum associated with the main chromatographic peak confirms the identity of this compound. The molecular ion peak (M+), which corresponds to the intact molecule that has lost one electron, would appear at an m/z value equal to the molecular weight of the compound (175.23 g/mol ). Key fragment ions provide further structural confirmation. For this compound, characteristic fragments would include the loss of the isobutyl group, leading to a significant peak for the benzoxazole cation.
Table 1: Hypothetical GC-MS Data for a this compound Sample
| Retention Time (min) | Major Fragment Ions (m/z) | Relative Abundance (%) | Tentative Identification | Purity (%) |
| 12.45 | 175, 118, 90, 63 | 40, 100, 35, 20 | This compound | 99.5 |
| 10.88 | 121, 93, 65 | 100, 85, 50 | 2-Methylbenzoxazole (Impurity) | 0.3 |
| 14.21 | 135, 108, 77 | 100, 80, 60 | Phenol (Impurity) | 0.2 |
This table is interactive. Users can sort columns to analyze the data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org The technique relies on the diffraction of X-rays by the ordered, periodic array of atoms in a crystal lattice. wustl.edu When a beam of monochromatic X-rays strikes a crystal, the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered waves interfere with one another, producing a unique diffraction pattern of spots of varying intensities. wustl.edu By analyzing the geometric positions and intensities of these diffracted spots, it is possible to mathematically reconstruct a three-dimensional model of the electron density within the crystal, and from this, infer the exact positions of the atoms, as well as bond lengths and angles. nih.gov
For a compound like this compound, which is a liquid at room temperature, X-ray crystallographic analysis requires the growth of a suitable single crystal. This is typically achieved by cooling the liquid sample to a temperature below its freezing point until a high-quality, single crystal forms. This crystal is then mounted on a goniometer and maintained at a low temperature (e.g., 100 K) throughout the data collection process to minimize thermal vibrations of the atoms.
The resulting crystallographic data provides unambiguous proof of the molecular structure. It would confirm the planarity of the fused benzoxazole ring system and detail the specific conformation of the flexible isobutyl side chain in the solid state. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds that govern the solid-state architecture. Although no public crystal structure for this compound is available, a hypothetical dataset based on structurally similar small molecules can be proposed. nih.govnih.gov
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO |
| Formula Weight | 175.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 15.678 |
| c (Å) | 7.994 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1029.5 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Calculated Density (g/cm³) | 1.130 |
This table is interactive. Users can sort columns to analyze the data.
Computational and Theoretical Investigations of 2 Isobutylbenzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of 2-isobutylbenzoxazole, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. mpg.descispace.com DFT studies on molecules similar to this compound, such as other benzoxazole (B165842) derivatives, typically involve optimizing the molecular geometry to find the lowest energy structure. researchgate.net From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. iosrjournals.org A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. For instance, in studies of related heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these orbital energies and predict sites of electrophilic and nucleophilic attack through the analysis of the molecular electrostatic potential (MEP). iosrjournals.org
Table 1: Representative Electronic Properties of a Benzoxazole Derivative Calculated using DFT
| Parameter | Value |
| Total Energy (Hartree) | -552.345 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Dipole Moment (Debye) | 2.15 |
Note: The values in this table are illustrative and representative of what would be calculated for a molecule like this compound based on studies of similar compounds.
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. huji.ac.il Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous, albeit computationally more intensive, approach to studying molecular properties. researchgate.net
For a molecule like this compound, ab initio calculations can be used to accurately determine its ground state geometry, vibrational frequencies, and thermochemical properties such as the enthalpy of formation. nih.gov While DFT methods are generally sufficient for many applications, ab initio calculations, particularly at higher levels of theory, can provide benchmark data for assessing the accuracy of DFT functionals. For example, a comparative study on 2-mercaptobenzoxazole (B50546) utilized both DFT and ab initio Hartree-Fock calculations to analyze its molecular structure and infrared spectra. nih.gov
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. dergipark.org.tr Theoretical calculations of the NMR spectra of this compound would involve optimizing its geometry and then computing the chemical shifts for each unique proton and carbon atom. These calculated values can then be correlated with experimental data to aid in the assignment of spectral peaks.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculations yield a theoretical infrared (IR) spectrum. By comparing the calculated vibrational modes with an experimental IR spectrum, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., C-H stretching, C=N stretching, ring vibrations) can be achieved. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of the lowest-lying electronic transitions. For this compound, this would provide insight into the π-π* and n-π* transitions responsible for its absorption in the ultraviolet and visible regions of the electromagnetic spectrum.
Table 2: Illustrative Calculated Spectroscopic Data for a Benzoxazole Derivative
| Parameter | Calculated Value |
| ¹³C NMR Chemical Shift (ppm, representative C atom) | 145.2 |
| ¹H NMR Chemical Shift (ppm, representative H atom) | 7.8 |
| IR Frequency (cm⁻¹, C=N stretch) | 1650 |
| UV-Vis λmax (nm) | 285 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations for spectroscopic analysis.
The isobutyl group in this compound introduces conformational flexibility. Different spatial arrangements of the isobutyl chain relative to the benzoxazole ring system will have different energies. Conformer analysis involves systematically exploring the potential energy surface of the molecule to identify the various stable conformers and the transition states that connect them.
This process typically begins with a conformational search, where various starting geometries are generated. Each of these geometries is then subjected to energy minimization using quantum chemical methods to find the nearest local energy minimum. The relative energies of these minimized conformers determine their populations at a given temperature according to the Boltzmann distribution. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. acmm.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
MD simulations are particularly well-suited for studying the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. By explicitly including solvent molecules or a protein in the simulation, it is possible to observe how these interactions influence the conformational preferences and flexibility of the isobutyl side chain and the benzoxazole core.
For example, an MD simulation of this compound in water would reveal the dynamics of its hydration shell and how hydrogen bonding interactions with water molecules affect its rotational and translational motion. In a simulated biological environment, such as the active site of an enzyme, MD simulations could be used to study its binding mode, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. These simulations provide a level of detail about the dynamic behavior of the molecule that is often inaccessible through experimental methods alone.
Interaction Dynamics with Solvent Molecules
The interaction of a solute molecule with its solvent environment is critical for understanding its solubility, stability, and reactivity. For this compound, these interactions are dictated by its distinct structural components: the aromatic benzoxazole core and the nonpolar isobutyl group.
Computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are employed to study these dynamics. researchgate.net MD simulations can model the explicit interactions between the solute and individual solvent molecules, revealing details about the formation and lifetime of hydrogen bonds and the structure of the solvation shell. uns.ac.rs DFT/PCM calculations, on the other hand, treat the solvent as a continuous medium, which is effective for evaluating bulk solvent effects on the electronic properties of the molecule. researchgate.net
For this compound, simulations in polar protic solvents like water would likely show weak hydrogen bonding interactions between the solvent's hydrogen atoms and the nitrogen atom of the oxazole (B20620) ring. The primary solvation shell, however, would be dominated by hydrophobic interactions around the benzene (B151609) ring and the bulky, nonpolar isobutyl group. In polar aprotic solvents such as DMSO or acetone, dipole-dipole interactions with the benzoxazole core would be more significant. mdpi.com
Solvatochromic studies on related heterocyclic compounds, which investigate the shift in UV-visible absorption spectra in different solvents, combined with computational analysis, help quantify the nature of these solute-solvent interactions. nih.govnih.govresearchgate.net Such studies consistently show that changes in solvent polarity directly impact the energy distribution and charge transfer within the molecule in its ground and excited states. nih.govresearchgate.net For this compound, a shift to a more polar solvent would be expected to stabilize charge-separated states, influencing its photophysical properties.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for predicting its potential as a biologically active agent.
Molecular docking is a primary tool for predicting how a ligand like this compound might bind to a biological target, typically a protein. nih.gov This technique computationally places the ligand into the binding site of a receptor and scores the interaction, predicting the binding affinity and orientation. researchgate.net
Studies on a vast array of benzoxazole derivatives have demonstrated that this scaffold can interact with a wide range of protein targets implicated in various diseases. nih.govresearchgate.net Molecular docking and dynamics simulations have shown that benzoxazole derivatives can form stable complexes within the binding pockets of enzymes and receptors, driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govrsc.org For instance, the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, while the fused benzene ring often engages in π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the protein's active site. nih.gov
Based on extensive research on its parent scaffold, this compound is predicted to have affinity for several important biological targets. The isobutyl group, being hydrophobic, would likely favor binding pockets with nonpolar residues.
Table 1: Potential Protein Targets for the Benzoxazole Scaffold Identified Through Molecular Docking Studies
| Target Protein/Enzyme | Associated Disease/Function | Key Interacting Residues (Examples) |
|---|---|---|
| VEGFR-2 | Cancer (Angiogenesis) | Leu35, Val43, Lys63, Asp191 nih.govrsc.org |
| DNA Gyrase | Bacterial Infections | Not specified nih.gov |
| Fungal Lipid Transfer Protein (sec14p) | Fungal Infections | Ser173, Gln202, Try205 nih.gov |
| Akt and NF-κB | Cancer | Not specified researchgate.net |
Molecular dynamics simulations further refine these predictions by assessing the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.netnih.gov These simulations can confirm whether the initial binding pose predicted by docking is maintained. rsc.org
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamscience.com The benzoxazole scaffold has repeatedly emerged as a "hit" in such screening campaigns, highlighting its value as a privileged structure in drug discovery.
For example, high-throughput virtual screening has been used to identify benzoxazole-containing compounds as potential dual inhibitors of EGFR and HER2 kinases, which are key targets in gastric cancer. nih.gov Similarly, virtual screening of the ChemBridge library identified novel benzoxazole scaffolds as potent PIM1 kinase inhibitors for cancer therapy. researchgate.net These successful applications demonstrate that libraries containing molecules like this compound could be effectively screened to discover new lead compounds for a variety of diseases. The benzoxazole moiety is recognized as a promising framework for developing new antifungal agents and anticancer therapeutics. mdpi.comnih.gov
Structure-Property Relationship (SPR) Modeling
SPR models seek to correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are invaluable for predicting the characteristics of new molecules without the need for extensive experimental testing.
QSAR and QSPR are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and an observed property.
Numerous QSAR studies have been successfully conducted on benzoxazole derivatives to model their anticancer and antimicrobial activities. ijpsdronline.comresearchgate.nettandfonline.com These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps that visualize how different structural fields (e.g., steric, electrostatic) influence activity. nih.govrsc.orgtandfonline.com
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Models for Benzoxazole Derivatives
| Descriptor Type | Examples | Predicted Property |
|---|---|---|
| Topological | Kier's molecular connectivity indices (¹χ, ¹χv) | Antimicrobial Activity researchgate.net |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Solubility researchgate.netscirp.org |
| Steric (3D) | Steric fields from CoMFA/CoMSIA | Anticancer Activity nih.govrsc.org |
| Physicochemical | LogP (o/w), Water Accessible Surface Area | Char Yield (for polymers) nih.gov |
For this compound, a QSAR model could predict its biological activity based on descriptors calculated from its structure. The size and hydrophobicity of the isobutyl group would be key parameters in such a model. Similarly, QSPR models could predict properties like solubility, boiling point, and refractive index. nih.gov
Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. nih.gov By calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov
For this compound, DFT calculations could predict the regioselectivity of reactions like aromatic C-H functionalization. mit.edusemanticscholar.orgrsc.org Machine learning models trained on large datasets of chemical reactions are also emerging as a rapid and reliable method for predicting site selectivity in heterocycles. nih.govmit.edu These models can determine which C-H bond on the benzene ring is most susceptible to substitution.
Furthermore, computational studies can elucidate reaction mechanisms and predict reaction barriers, providing insight into whether a proposed chemical transformation is feasible. acs.org For instance, calculations can determine the relative stability of intermediates and transition states, which governs the outcome of a reaction. nih.gov This predictive power is essential for guiding the design of efficient synthetic routes to new this compound derivatives.
Exploration of Biological Activities and Molecular Interaction Mechanisms of 2 Isobutylbenzoxazole
Investigation of Molecular Targets and Pathways
A thorough review of scientific databases and literature reveals a lack of specific studies investigating the molecular targets and pathways of 2-Isobutylbenzoxazole.
Enzyme Inhibition/Activation Studies
There are no available studies detailing the inhibitory or activatory effects of this compound on any specific enzyme or protein families. While other benzoxazole (B165842) derivatives have been investigated as inhibitors of enzymes such as DNA topoisomerase, there is no such data for the 2-isobutyl variant. nih.gov
Receptor Binding and Modulation Studies
Information regarding the binding and modulation of G-protein coupled receptors or nuclear receptors by this compound is not present in the current body of scientific literature. Radioligand binding assays, a common method to determine receptor affinity, have not been reported for this specific compound. nih.govsygnaturediscovery.com
Studies on Ion Channel Modulation
Similarly, there is a lack of research on the potential for this compound to modulate the function of ion channels. tokushima-u.ac.jpnih.govnih.gov The effects of this compound on voltage-gated, ligand-gated, or other types of ion channels have not been documented.
Mechanistic Insights into Biological Activity
Due to the absence of studies on its molecular targets, there is consequently no information available regarding the mechanistic underpinnings of any potential biological activity of this compound.
Cellular Mechanism of Action Studies
No published research has explored the cellular mechanisms of action of this compound, such as its involvement in specific signaling cascades.
Investigation of Binding Modes and Key Interactions at the Molecular Level
Molecular docking and other computational or experimental studies to elucidate the binding modes and key molecular interactions of this compound with any biological target have not been reported. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the benzoxazole core, research indicates that substitutions at the 2- and 5-positions are critical in determining biological potency and selectivity. mdpi.com While direct SAR studies on this compound analogues are not extensively documented, a broader analysis of 2-substituted benzoxazoles provides valuable insights into how modifications at this position influence their pharmacological effects.
The primary focus of existing research has been on introducing aryl, heteroaryl, and other complex moieties at the 2-position rather than simple alkyl chains like isobutyl. These studies have revealed several key SAR trends:
Influence of 2-Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl rings at the 2-position significantly impacts antiproliferative activity. For instance, studies on 2-arylbenzoxazole-6-carboxylates demonstrated that a thiophen-2-yl group (in compound BK89) or a furan-2-yl group (in compound BK82) at the 2-position leads to potent activity against the MCF-7 breast cancer cell line. tandfonline.combohrium.com This suggests that the electronic properties and steric configuration of the aromatic system at this position are key determinants of cytotoxicity.
Impact of Hydrazone Moiety: A series of 2-benzoxazolyl hydrazones, where the substituent at the 2-position is a hydrazone derived from 2-acylpyridines, showed potent in vitro cell proliferation inhibition in the nanomolar range against leukemia, colon, and ovarian cancer cell lines. nih.gov This indicates that incorporating a hydrogen-bond-accepting hydrazone linkage at the 2-position can significantly enhance antitumor activity.
Role in Receptor Antagonism: In the context of neurodegenerative diseases, SAR studies on 2-arylbenzoxazoles identified them as potential antagonists for the adenosine (B11128) A2A receptor. nih.govresearchgate.net Modifications on the aryl ring at the 2-position, along with changes at the 5- and 6-positions of the benzoxazole core, led to compounds with micromolar affinity for the receptor. This highlights the tunability of the 2-position substituent to achieve specific receptor interactions. nih.govresearchgate.net
General Antimicrobial Potency: For antimicrobial applications, a strong SAR has been observed where the nature of the substituent at the 2-position is critical. mdpi.com Modifications that enhance properties like lipophilicity and electronic interactions can optimize the compound's ability to interact with microbial targets such as enzymes or cellular membranes. mdpi.com
These findings collectively underscore that the 2-position of the benzoxazole scaffold is a highly versatile point for chemical modification. The introduction of diverse functional groups, particularly those capable of forming specific interactions with biological targets, is a validated strategy for modulating the biological activity of this heterocyclic system.
Role of this compound in Phenotypic Cellular Responses (e.g., cell migration, differentiation, proliferation, excluding human trial data)
The influence of the benzoxazole scaffold on phenotypic cellular responses has been primarily investigated in the context of cancer, with a significant focus on cell proliferation. There is a lack of specific data regarding the role of this compound in cell migration and differentiation. However, studies on various 2-substituted analogues provide substantial evidence of their antiproliferative effects.
Several classes of 2-substituted benzoxazoles have demonstrated the ability to inhibit the proliferation of various human tumor cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis.
Key research findings on the antiproliferative activity include:
Activity against Breast Cancer: Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) and methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) were shown to arrest MCF-7 breast cancer cells in the G0/G1 phase of the cell cycle at rates of 63% and 85%, respectively. tandfonline.com Compound BK89 also induced apoptotic cell death at a rate of 49.44%. tandfonline.combohrium.com
Broad-Spectrum Antitumor Effects: Hydrazone derivatives, such as E-13k [N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine], were effective inhibitors of leukemia, colon, and ovarian cancer cells. nih.gov Notably, this compound inhibited the proliferation of MCF-7 breast carcinoma cells more effectively than non-transformed MCF-10A cells, indicating a degree of selectivity. nih.gov
Activity against Lung Cancer: Detailed analysis of various benzoxazole derivatives showed that many exhibited pronounced to moderate antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line, with IC₅₀ values in the micromolar range. mdpi.com
VEGFR-2 Inhibition: A novel series of benzoxazole-benzamide conjugates linked via a 2-thioacetamide group displayed excellent cytotoxic activity against both HCT-116 (colon) and MCF-7 (breast) cancer cell lines. nih.gov Their mechanism was linked to the potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis and proliferation. nih.gov
The following table summarizes the antiproliferative activities of selected 2-substituted benzoxazole analogues from various studies.
| Compound | Substituent at 2-Position | Target Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| BK89 | Methyl 2-(thiophen-2-yl)-6-carboxylate | MCF-7 (Breast) | Induces 49.44% apoptosis | tandfonline.com |
| BK82 | Methyl 2-(furan-2-yl)-6-carboxylate | MCF-7 (Breast) | Induces 85% G0/G1 arrest | tandfonline.com |
| Compound 1 | 2-Thioacetamide linked benzamide (B126) conjugate | HCT-116 (Colon) | 3.8 ± 0.002 µM | nih.gov |
| Compound 1 | 2-Thioacetamide linked benzamide conjugate | MCF-7 (Breast) | 5.1 ± 0.003 µM | nih.gov |
| 1g | 2-Thio linked N-methylpiperazine-phenyl | HCT-116 (Colon) | 1.53 ± 0.09 µM | mdpi.com |
| 1g | 2-Thio linked N-methylpiperazine-phenyl | HepG2 (Liver) | 2.31 ± 0.15 µM | mdpi.com |
While the direct effects of this compound on these cellular processes remain to be elucidated, the existing data strongly support the benzoxazole scaffold, particularly when substituted at the 2-position, as a promising framework for the development of potent antiproliferative agents.
Advanced Research Avenues and Future Directions for 2 Isobutylbenzoxazole
Development of 2-Isobutylbenzoxazole as a Chemical Probe for Biological Systems
The development of chemical probes is essential for understanding complex biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. Given the prevalence of the benzoxazole (B165842) core in bioactive molecules, this compound could be engineered into a selective probe.
Future research would likely involve modifying the this compound structure to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, enabling the visualization and identification of its biological targets. A key application could be as a probe for enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in inflammatory tissues and tumors. nih.gov By designing a derivative that binds selectively to such a target, researchers could develop tools for diagnostic imaging and for elucidating disease mechanisms. nih.gov The development process for such a probe would involve iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and the probe's reporting function.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Strategy | Rationale | Potential Application |
| Fluorophore Conjugation | To enable visualization of the probe's location within cells or tissues. | Live-cell imaging, fluorescence microscopy. |
| Biotinylation | To facilitate the isolation and identification of protein targets (pull-down assays). | Target deconvolution, proteomics. |
| Photo-affinity Labeling | To create a covalent bond with the biological target upon UV irradiation. | Irreversible target labeling and identification. |
| Activatable Moieties | To design probes that become fluorescent only upon interaction with a specific enzyme or redox environment. nih.gov | High-contrast imaging of specific pathological conditions. nih.gov |
Rational Design of Next-Generation Benzoxazole Derivatives Based on Mechanistic Understanding
Rational drug design leverages an understanding of a drug's mechanism of action and its target's structure to create more effective and specific therapeutic agents. nih.govresearchgate.net The this compound scaffold provides a versatile template for designing next-generation derivatives. mdpi.com By understanding how the isobutyl group and the benzoxazole ring system interact with biological targets, medicinal chemists can systematically modify the structure to enhance desired pharmacological activities, such as antimicrobial or anticancer effects. nih.govnih.gov
Structure-activity relationship (SAR) studies are central to this process. nih.gov Future research would involve synthesizing a library of analogues where the isobutyl group is altered, or substitutions are made on the benzene (B151609) ring. For instance, adding electron-withdrawing or electron-donating groups could modulate the molecule's electronic properties and binding affinity. researchgate.net This approach, combined with computational modeling and docking simulations, can predict how modifications will affect target engagement, leading to the design of compounds with improved potency and reduced off-target effects. nih.gov
Integration of this compound into Novel Material Science Applications
The unique electronic and photophysical properties of the benzoxazole core make it an attractive candidate for material science. These heterocycles are known components in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes. researchgate.net While this compound itself may not be the final material, it serves as a crucial building block for more complex functional molecules.
Dye Chemistry: Azo dyes, which contain the -N=N- functional group, are the largest class of synthetic colorants used in industries like textiles. nih.govnih.gov The benzoxazole ring can be functionalized to act as a coupling component in the synthesis of novel azo dyes. The isobutyl group could influence the dye's solubility and its interaction with polymer matrices, potentially affecting color fastness and intensity. nih.gov
Photochemistry: Research into the photochemistry of related heterocyclic compounds, such as 2-thiooxazole, reveals that these molecules can undergo ring-opening upon UV irradiation. nih.gov Understanding the photochemical stability and degradation pathways of this compound is critical for applications where it might be exposed to light. This knowledge could be harnessed to design photosensitive materials or, conversely, to create more photostable derivatives for applications like fluorescent probes.
Table 2: Potential Material Science Applications Based on this compound
| Application Area | Research Focus | Potential Outcome |
| Dye Synthesis | Incorporating the this compound moiety into azo or anthraquinone (B42736) dye structures. nih.govresearchgate.net | Novel colorants with tailored solubility and binding properties for textiles or advanced polymers. |
| Fluorescent Probes | Synthesis of derivatives that exhibit fluorescence changes in response to specific ions or environmental conditions. | Chemical sensors for environmental monitoring or biological imaging. researchgate.net |
| Organic Electronics | Using this compound as a building block for larger conjugated systems. | Development of new organic semiconductors or components for OLEDs. researchgate.net |
Bio-conjugation and Prodrug Strategies Involving this compound
Bio-conjugation: This technique involves chemically linking a molecule like this compound to a biomolecule, such as a protein or antibody. thermofisher.com This strategy can be used to direct a bioactive compound to a specific site in the body, for example, a tumor cell. Future research could explore methods to functionalize this compound with reactive groups (e.g., NHS esters, azides) that can readily form covalent bonds with biomolecules. thermofisher.com This would enable the development of targeted therapies or diagnostic agents.
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical processes. mdpi.comnih.gov This approach is often used to improve a drug's solubility, stability, or permeability. mdpi.com If this compound or a derivative shows promising biological activity but poor pharmacokinetic properties, a prodrug strategy could be employed. For example, an ester or phosphate (B84403) group could be added to the molecule, designed to be cleaved by enzymes at the target site, releasing the active benzoxazole compound. mdpi.com The double-prodrug dabigatran (B194492) etexilate serves as a successful example of how this strategy can overcome poor cellular permeability. nih.gov
Exploration of Stereoselective Synthesis and Chiral Properties of this compound Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. mdpi.com While this compound itself is achiral, introducing a chiral center into its structure could lead to derivatives with enhanced potency and selectivity.
Future research could focus on the stereoselective synthesis of such derivatives. This involves developing chemical reactions that produce one enantiomer in preference to the other. For instance, modifications to the isobutyl side chain could introduce a stereocenter. Asymmetric catalysis, using chiral catalysts, would be a key technology in this area, as demonstrated in the synthesis of other complex heterocyclic molecules. rsc.org Investigating the chiral properties of these new derivatives would be crucial to understanding how each enantiomer interacts with its biological target, paving the way for the development of single-enantiomer drugs with improved therapeutic profiles.
Future Directions in Computational Chemistry Applied to this compound Research
Computational chemistry and systems biology provide powerful tools to accelerate drug discovery and materials development. nih.gov For this compound, computational methods can be applied in several key areas:
Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins can predict their potential efficacy and guide the rational design of more potent inhibitors. nih.gov
Quantum Chemistry Calculations: These methods can be used to predict the electronic properties, reactivity, and photochemical behavior of this compound and its derivatives. This is particularly valuable for designing new dyes or materials with specific optical properties. nih.gov
Pharmacokinetic (ADME) Modeling: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the development process. researchgate.net
By integrating these computational approaches with experimental synthesis and testing, researchers can adopt a more efficient, hypothesis-driven approach to exploring the full potential of the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 2-Isobutylbenzoxazole in laboratory settings?
The compound is typically synthesized via cyclocondensation of substituted o-aminophenols with isobutyryl chloride derivatives under reflux (80–100°C). Catalysts like polyphosphoric acid or zeolites improve yields (up to 68%). Post-synthesis purification involves column chromatography with hexane/ethyl acetate gradients. Critical parameters include stoichiometric control of the isobutyl group donor and inert atmosphere maintenance to prevent oxidation .
Q. What analytical techniques are essential for characterizing this compound purity and structure?
Key methods include:
- NMR spectroscopy : Distinct benzoxazole proton signals (δ 7.2–8.1 ppm) and isobutyl methyl doublets (δ 0.9–1.1 ppm) confirm structure .
- FT-IR : Absorbance bands at 1610–1650 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (benzoxazole ring deformation) .
- Mass spectrometry : Compare fragmentation patterns with NIST reference data for validation .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) and work in fume hoods.
- For spills, employ inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
- Follow SDS guidelines for storage (dry, inert atmosphere) and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) of this compound derivatives?
- Systematic substitution : Modify the isobutyl chain (e.g., elongation, branching) and benzoxazole core (e.g., electron-withdrawing groups at position 5).
- Bioactivity assays : Compare analogs using standardized models (e.g., murine macrophages for anti-inflammatory activity, MIC assays for antibacterial effects). Ethyl derivatives show enhanced antimicrobial activity vs. phenyl analogs, suggesting steric and electronic influences .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?
- Meta-analysis : Apply strict inclusion criteria (e.g., standardized assay conditions, purity >95%).
- Orthogonal validation : Cross-check results using disparate methods (e.g., in vitro enzyme inhibition + in vivo cytokine profiling). A study on brain tumor diagnostics demonstrated this approach for reliability .
Q. How to design experiments assessing dual anti-inflammatory and antibacterial effects?
- Parallel assays : Use LPS-induced RAW 264.7 cells (COX-2/PGE₂ quantification) and Staphylococcus aureus cultures (MIC/MBC determination).
- Control benchmarks : Compare with known dual-action compounds like 1,2-benzisoxazole derivatives, which show IC₅₀ values of 12–45 µM for COX-2 inhibition .
Q. What computational methods predict electronic properties for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
